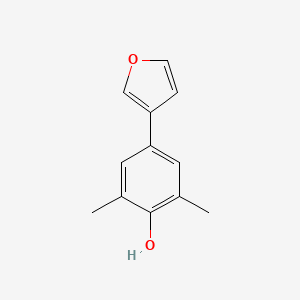

4-(Furan-3-yl)-2,6-dimethylphenol

Description

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

4-(furan-3-yl)-2,6-dimethylphenol |

InChI |

InChI=1S/C12H12O2/c1-8-5-11(6-9(2)12(8)13)10-3-4-14-7-10/h3-7,13H,1-2H3 |

InChI Key |

BTODDHHYEXAUQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=COC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2,6-dimethylphenol and their properties:

Key Research Findings

- Antimicrobial Activity: Azo derivatives of 2,6-dimethylphenol, such as 4-((4-isopentyloxy)phenyl)diazenyl-2,6-dimethylphenol, demonstrate exceptional antibacterial activity against Gram-positive bacteria, with efficacy three times higher than lead compounds .

- Polymer Synthesis: 2,6-Dimethylphenol is a critical precursor for polyphenylene oxide (PPO), a high-performance polymer used in electronics and automotive industries. The furan-substituted derivative could serve as a novel monomer for functionalized polymers, leveraging furan’s capacity for Diels-Alder reactions .

- Analytical Chemistry: 2,6-Dimethylphenol derivatives like GJM-503 are employed in pH-sensitive dyes for wound monitoring, highlighting their versatility in biomedical applications .

- Flavor and Fragrance: 2,6-Dimethylphenol is identified as a flavor compound in tobacco fermentation, contributing to "woody" and "roasted" notes. The furan derivative may impart distinct flavor profiles due to its heterocyclic structure .

Physicochemical and Toxicological Comparisons

- pKa and Solubility: The unmodified 2,6-dimethylphenol has a pKa of ~9.92, making it moderately acidic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.